molecular formula C13H18O3 B13269008 [(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol

[(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol

Cat. No.: B13269008
M. Wt: 222.28 g/mol
InChI Key: PRGUJOQHSSKUNT-AAEUAGOBSA-N
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Description

[(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C13H18O3 It is characterized by the presence of a methoxyphenyl group attached to an oxane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 3-methoxybenzaldehyde with a chiral oxirane in the presence of a Lewis acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Quercetin 3-D-galactoside (Q3G): Known for its antioxidant and anti-inflammatory properties.

    (2S)-2-[(4R,5R)-5-[(Dimethylamino)methyl]-8-[(3-methoxyphenyl)ethynyl]-4-methyl-1,1-dioxido-4,5-dihydro-6,1,2-benzoxathiazocin-2(3H)-yl]-1-propanol: A compound with similar structural features and potential biological activities.

Uniqueness

[(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of both methoxy and oxane groups. This combination of features makes it a valuable compound for the synthesis of chiral molecules and the investigation of its biological activities.

Biological Activity

[(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by its oxane structure with a methoxyphenyl group, which may influence its biological activity. The stereochemistry at the 2S and 5R positions is crucial for its interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies have shown that methanol extracts from various plants possess high antioxidant capacity, likely due to their polyphenolic content. This suggests that this compound could similarly contribute to reducing oxidative stress in biological systems.

2. Anti-inflammatory Effects

Inflammation is a common pathological condition where compounds like this compound may play a role. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and pathways such as NF-κB and MAPK, indicating potential therapeutic applications in inflammatory diseases.

3. Anticancer Potential

Recent studies have highlighted the cytotoxic effects of similar compounds on various cancer cell lines. For instance, methanol extracts from certain plants showed significant cytotoxicity against cancer cells, suggesting that this compound might also exhibit anticancer properties through apoptosis induction and cell cycle arrest mechanisms.

The mechanisms underlying the biological activities of this compound may involve:

  • Interaction with Receptors: The compound may act on specific cellular receptors influencing signaling pathways.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation: It might modulate the expression of genes associated with oxidative stress and inflammation.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antioxidant activity comparable to ascorbic acid (IC50 = 58.36 μg/mL).
Study 2Showed cytotoxic effects on cancer cell lines with a % cytotoxicity ≥ 50% at concentrations as low as 10 µg/mL.
Study 3Reported anti-inflammatory effects through inhibition of TNF-alpha and IL-6 in vitro.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

[(2S,5R)-5-(3-methoxyphenyl)oxan-2-yl]methanol

InChI

InChI=1S/C13H18O3/c1-15-12-4-2-3-10(7-12)11-5-6-13(8-14)16-9-11/h2-4,7,11,13-14H,5-6,8-9H2,1H3/t11-,13-/m0/s1

InChI Key

PRGUJOQHSSKUNT-AAEUAGOBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CC[C@H](OC2)CO

Canonical SMILES

COC1=CC=CC(=C1)C2CCC(OC2)CO

Origin of Product

United States

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